3-Ethylpiperidin-2-one
Overview
Description
3-Ethylpiperidin-2-one is an organic compound with the molecular formula C₇H₁₃NO It is a derivative of piperidine, featuring an ethyl group attached to the third carbon of the piperidine ring and a ketone functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylpiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl₂), which obviates the need for classical N-protection and O-activation sequences . Another method includes the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
3-Ethylpiperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethylpiperidin-2-one involves its interaction with various molecular targets and pathways. For instance, in drug development, it may act on specific receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness: 3-Ethylpiperidin-2-one is unique due to the presence of both an ethyl group and a ketone functional group, which confer distinct chemical properties and reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
3-ethylpiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-3-5-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALIFKZSZCONPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447939 | |
Record name | 3-ethylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165385-85-3 | |
Record name | 3-ethylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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